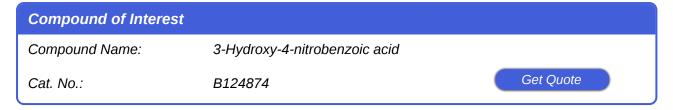


Application Notes and Protocols: Synthesis of Tafamidis from 3-Hydroxy-4-nitrobenzoic Acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tafamidis is a kinetic stabilizer of transthyretin, approved for the treatment of transthyretin-mediated amyloidosis. This document provides detailed application notes and protocols for the synthesis of Tafamidis, utilizing **3-Hydroxy-4-nitrobenzoic acid** as a readily available precursor. The described synthetic route involves a two-step process: an O-benzoylation followed by a zinc-mediated reductive cyclization. This method offers a practical and efficient approach for the gram-scale synthesis of Tafamidis without the need for column chromatography.[1]

Overall Synthesis Pathway

The synthesis of Tafamidis from **3-Hydroxy-4-nitrobenzoic acid** proceeds through the formation of an intermediate, 3-(3,5-dichlorobenzoyloxy)-4-nitrobenzoic acid, which then undergoes reductive cyclization to yield the final product.





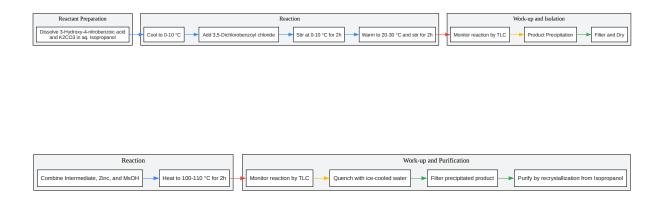
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Caption: Overall reaction scheme for the synthesis of Tafamidis.

Experimental Protocols Step 1: Synthesis of 3-(3,5-Dichlorobenzoyloxy)-4nitrobenzoic acid

This step involves the O-benzoylation of **3-Hydroxy-4-nitrobenzoic acid** with 3,5-Dichlorobenzoyl chloride in the presence of a base.

Workflow:



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References

1. researchgate.net [researchgate.net]







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